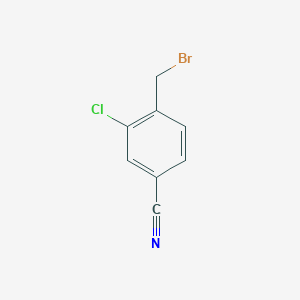

4-(Bromomethyl)-3-chlorobenzonitrile

Description

BenchChem offers high-quality 4-(Bromomethyl)-3-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-3-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKYKQSLKAJOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21924-83-4 | |

| Record name | 4-(bromomethyl)-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Bromomethyl)-3-chlorobenzonitrile chemical properties

Topic: 4-(Bromomethyl)-3-chlorobenzonitrile Chemical Properties & Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

A Bifunctional Scaffold for Targeted Pharmacophore Construction

Executive Summary

4-(Bromomethyl)-3-chlorobenzonitrile (CAS 21924-83-4 ) is a high-value electrophilic building block in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses a highly reactive benzylic bromide "warhead" for SN2 alkylation, a deactivated aryl chloride available for transition-metal catalysis, and a nitrile group serving as a precursor for amides, acids, or heterocycles.

This guide details the physicochemical properties, validated synthetic protocols, and critical handling requirements for this compound, with a specific focus on its application in synthesizing aldosterone synthase and aromatase inhibitors .

Physicochemical Profile

| Property | Data |

| CAS Number | 21924-83-4 |

| IUPAC Name | 4-(Bromomethyl)-3-chlorobenzonitrile |

| Molecular Formula | C8H5BrClN |

| Molecular Weight | 230.49 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85 – 89 °C |

| Solubility | Soluble in DCM, THF, EtOAc, Chloroform; Insoluble in water |

| Stability | Moisture sensitive (hydrolysis to benzyl alcohol); Light sensitive |

| Hazards | Corrosive (Cat 1B) , Lachrymator , Respiratory Sensitizer |

Synthetic Accessibility & Protocol

The synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile is classically achieved via the Wohl-Ziegler radical bromination of 3-chloro-4-methylbenzonitrile. This reaction requires precise control to minimize the formation of the gem-dibromo byproduct.

Experimental Workflow

Reagents: 3-Chloro-4-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.[1][2] Solvent: Carbon Tetrachloride (CCl4) [Classic] or Chlorobenzene/Trifluorotoluene [Green Alternatives].

Step-by-Step Protocol:

-

Preparation: Dissolve 3-chloro-4-methylbenzonitrile in anhydrous solvent (0.3 M concentration).

-

Activation: Add NBS and the radical initiator (BPO or AIBN).

-

Expert Note: Use recrystallized NBS to ensure no free bromine is present initially, which can promote ionic bromination over radical pathways.

-

-

Initiation: Heat the mixture to reflux (or expose to a tungsten lamp). The reaction is exothermic once initiated.

-

Monitoring: Monitor via TLC or HPLC. Stop the reaction when ~5-10% starting material remains to prevent over-bromination to the gem-dibromide.

-

Workup: Cool to 0°C to precipitate succinimide. Filter.

-

Purification: Concentrate the filtrate. Recrystallize from heptane/EtOAc or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Synthesis Diagram (DOT)

Caption: Wohl-Ziegler radical bromination pathway showing the critical propagation step and potential over-bromination risk.

Reactivity Landscape & Mechanism

The compound features three distinct reactive sites, allowing for sequential functionalization.

A. Benzylic Bromide (The "Warhead")

-

Mechanism: SN2 Nucleophilic Substitution.

-

Reactivity: High. The electron-withdrawing nitrile and chlorine groups on the ring destabilize the transition state slightly less than electron-donating groups, but the benzylic position remains highly active toward amines, thiols, and alkoxides.

-

Application: Attachment of pharmacophores (e.g., imidazoles, triazoles).

B. Aryl Chloride

-

Mechanism: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Reactivity: Moderate/Low. Requires oxidative addition-promoting ligands (e.g., S-Phos, X-Phos) due to the stronger C-Cl bond compared to C-Br.

-

Application: Biaryl formation to extend the scaffold.

C. Nitrile Group

-

Mechanism: Hydrolysis or Cycloaddition.

-

Reactivity: Stable under standard alkylation conditions.

-

Application: Can be converted to a carboxylic acid (via acid hydrolysis), amide, or tetrazole (via sodium azide).

Reactivity Map (DOT)

Caption: Orthogonal reactivity map highlighting the benzylic bromide as the primary site for initial functionalization.

Case Study: Drug Discovery Application

Aldosterone Synthase & Aromatase Inhibitors

Patents (e.g., US8835646B2) highlight CAS 21924-83-4 as a critical intermediate in the synthesis of fused imidazole derivatives used to treat hypertension and heart failure.

Mechanism of Action: The 3-chloro-4-cyanobenzyl moiety serves as a lipophilic anchor that fits into the hydrophobic pocket of the CYP11B2 (aldosterone synthase) enzyme, while the downstream imidazole coordinates with the heme iron.

Synthetic Application:

-

Alkylation: The 4-(bromomethyl)-3-chlorobenzonitrile is reacted with a trityl-protected imidazole derivative.

-

Conditions: K2CO3, DMF or MeCN, Room Temperature.

-

Result: Formation of the C-N bond with high regioselectivity, attaching the benzyl group to the imidazole core.

Handling, Safety & Storage (E-E-A-T)

Trustworthiness: This compound is a potent alkylating agent and must be handled with the respect due to "warhead" chemicals.

-

Lachrymator Hazard: Like most benzyl bromides, this compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning fume hood.

-

Skin Corrosion: Direct contact can cause chemical burns. Double-gloving (Nitrile) and a lab coat are mandatory.

-

Storage:

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Store under Nitrogen or Argon. Moisture will hydrolyze the bromide to the alcohol (4-(hydroxymethyl)-3-chlorobenzonitrile) and release HBr gas.

-

Container: Amber glass to prevent photolytic degradation.

-

References

-

PubChem. "4-(Bromomethyl)-3-chlorobenzonitrile Compound Summary." National Library of Medicine. Link

-

Google Patents. "Organic compounds (US8835646B2)." Aldosterone Synthase Inhibitor Synthesis. Link

-

ChemicalBook. "4-(Bromomethyl)-3-chlorobenzonitrile Properties and Suppliers." Link

-

Fisher Scientific. "Safety Data Sheet: 4-(Bromomethyl)-3-chlorobenzonitrile." Link

Sources

4-(Bromomethyl)-3-chlorobenzonitrile CAS number 21924-83-4

The Halogenated Linchpin in Cardiovascular Drug Synthesis[1][2]

Executive Technical Summary

4-(Bromomethyl)-3-chlorobenzonitrile (CAS 21924-83-4) is a specialized benzylic halide intermediate critical to the synthesis of next-generation cardiovascular and endocrine therapeutics.[1][2] Its structural duality—featuring a reactive electrophilic bromomethyl group and a metabolically stable nitrile motif—makes it a "linchpin" scaffold in the development of Aldosterone Synthase (CYP11B2) Inhibitors and Aromatase Inhibitors .[1][2]

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry.[2] It moves beyond basic property listing to offer actionable protocols for synthesis optimization, impurity control, and downstream functionalization.[2]

Physicochemical Profile & Stability

Researchers must account for the high reactivity of the benzylic bromide moiety.[2] This compound is prone to hydrolysis and degradation if mishandled.[1][2]

| Property | Specification | Technical Note |

| CAS Number | 21924-83-4 | |

| Molecular Formula | C₈H₅BrClN | |

| Molecular Weight | 230.49 g/mol | |

| Appearance | White to pale yellow crystalline solid | Yellowing indicates oxidative degradation or free bromine release.[1][2] |

| Melting Point | 85 – 85.5 °C | Sharp range indicates high purity; broadening suggests dibromo impurities.[1][2] |

| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Hydrolyzes slowly in wet polar aprotic solvents (DMSO/DMF).[1][2] |

| Storage | 2–8 °C, under Argon/Nitrogen | Critical: Moisture sensitive.[1][2] Store in amber vials to prevent photolysis. |

Synthesis & Manufacturing: The Wohl-Ziegler Protocol

The industrial standard for producing CAS 21924-83-4 is the radical bromination of 3-chloro-4-methylbenzonitrile .[1] While direct bromination is possible, the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) is preferred for its selectivity and ease of purification.[1][2]

3.1. Reaction Mechanism (Radical Chain Propagation)

The reaction proceeds via a free-radical mechanism initiated by thermal decomposition of AIBN or Benzoyl Peroxide.[1]

Figure 1: Radical chain mechanism for the bromination of 3-chloro-4-methylbenzonitrile.

3.2. Optimized Experimental Protocol

Objective: Synthesis of 5.0 g of 4-(Bromomethyl)-3-chlorobenzonitrile.

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize from water before use to remove free bromine.[1][2]

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (Green alternative).[1][2]

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

-

Dissolution: Dissolve 3-chloro-4-methylbenzonitrile (3.3 g, 21.7 mmol) in anhydrous CCl₄ (50 mL). Note: CCl₄ is standard in literature, but PhCF₃ is a viable modern substitute.[1][2]

-

Addition: Add NBS (4.05 g, 22.8 mmol) and AIBN (180 mg, 1.1 mmol).

-

Reaction: Heat the mixture to reflux (77–80 °C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to low-density succinimide.[1]

-

Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 9:1).

-

Work-up: Cool to 0 °C to precipitate succinimide completely. Filter the solid.[2][4][3]

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from cyclohexane or heptane to yield white needles.[2]

Yield Expectation: 85–92%.

3.3. Impurity Management (The "Dibromo" Risk)

The most critical failure mode is over-bromination , leading to the gem-dibromide impurity.[1][2]

-

Detection: ¹H NMR is the gold standard.[2]

-

Mitigation: Stop the reaction at 95% conversion rather than driving to 100%, as the rate of dibromination increases significantly as starting material is depleted.

Applications in Medicinal Chemistry

This compound is a primary building block for Aldosterone Synthase Inhibitors (e.g., LCI699 analogues) used to treat resistant hypertension and congestive heart failure.[1][2]

4.1. The Imidazole Coupling Workflow

The core utility lies in the nucleophilic displacement of the bromide by imidazole heterocycles.[2]

Figure 2: Synthesis workflow for CYP11B2 inhibitors using CAS 21924-83-4 as the electrophilic scaffold.[1][2]

4.2. Strategic Advantages[1][2]

-

Ortho-Chloro Effect: The chlorine atom at the 3-position (ortho to the nitrile) provides steric bulk that modulates the metabolic stability of the final drug molecule.[1]

-

Nitrile Versatility: The nitrile group remains inert during the alkylation but can later be hydrolyzed to a carboxylic acid or reduced to an amine, offering a "handle" for further diversification.[2]

Handling, Safety & References

5.1. Safety Protocol: Benzylic Bromides

-

Lachrymator Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).[1][2]

5.2. References[1][2][4][3]

-

Novartis AG. (2014).[1][2] Organic compounds (Aldosterone Synthase Inhibitors). US Patent 8,835,646 B2.[1][2] Link

-

ChemicalBook. (2025).[1][2] 4-(Bromomethyl)-3-chlorobenzonitrile Product Profile & Suppliers. Link

-

Royal Society of Chemistry. (2013).[1][2] Synthesis of 4-(bromomethyl)benzonitrile derivatives via Wohl-Ziegler Bromination. RSC Advances. Link

-

GuideChem. (2024).[1][2] Safety Data Sheet (SDS) for Benzylic Halides. Link

Sources

An In-Depth Technical Guide to 4-(Bromomethyl)-3-chlorobenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-chlorobenzonitrile, a key building block in modern medicinal chemistry. The document elucidates the compound's structural and physicochemical properties, provides a detailed, field-proven protocol for its synthesis via free-radical bromination, and explores its versatile reactivity, with a focus on nucleophilic substitution reactions. The guide further delves into the strategic application of this molecule in the synthesis of high-value pharmaceutical targets, such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of 4-(Bromomethyl)-3-chlorobenzonitrile in their research and development endeavors.

Introduction: The Strategic Importance of Substituted Benzyl Halides in Medicinal Chemistry

In the landscape of drug discovery, the rational design and efficient synthesis of novel molecular entities are paramount. Substituted benzyl halides, such as 4-(Bromomethyl)-3-chlorobenzonitrile, represent a class of invaluable building blocks due to their inherent reactivity and the structural diversity they enable. The presence of a reactive benzylic bromide, an electron-withdrawing nitrile group, and a strategically placed chlorine atom on the aromatic ring makes this compound a trifunctional scaffold, poised for the construction of complex molecular architectures. This guide will serve as a detailed monograph on 4-(Bromomethyl)-3-chlorobenzonitrile, providing both foundational knowledge and actionable experimental insights.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physicochemical characteristics of 4-(Bromomethyl)-3-chlorobenzonitrile are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(Bromomethyl)-3-chlorobenzonitrile | [1] |

| CAS Number | 21924-83-4 | [1] |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 85-85.5 °C | [2] |

| Boiling Point (Predicted) | 296.9 ± 30.0 °C | [2] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Cl)CBr | [1] |

| InChIKey | OWKYKQSLKAJOBT-UHFFFAOYSA-N | [1] |

Synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile: A Validated Protocol

The most direct and industrially scalable synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile is achieved through the free-radical bromination of its precursor, 3-chloro-4-methylbenzonitrile. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[3]

Reaction Principle: Benzylic Bromination

Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to homolytic cleavage by radical initiators.[4] The use of N-Bromosuccinimide (NBS) as the bromine source is critical, as it maintains a low, steady concentration of bromine in the reaction mixture, which suppresses the competing electrophilic aromatic bromination.[5] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction.[6]

Caption: Workflow for the synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and clear endpoints.

Materials:

-

3-Chloro-4-methylbenzonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-chloro-4-methylbenzonitrile (1.0 eq) and anhydrous carbon tetrachloride (approx. 5-10 mL per gram of starting material). Stir the mixture to dissolve the starting material.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The causality for using reflux is to ensure thermal decomposition of the AIBN initiator, which sustains the radical chain reaction.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC), using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progression. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate out of the CCl₄.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution (to quench any remaining HBr), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification and Validation: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) will yield the pure 4-(Bromomethyl)-3-chlorobenzonitrile. The purity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should be consistent with the data presented in Section 2.

Reactivity and Synthetic Applications

The synthetic utility of 4-(Bromomethyl)-3-chlorobenzonitrile stems primarily from the high reactivity of the benzylic bromide towards nucleophiles in Sₙ2 reactions. The electron-withdrawing nature of the nitrile and chloro substituents further activates the benzylic position towards nucleophilic attack.

Caption: Key nucleophilic substitution reactions of 4-(Bromomethyl)-3-chlorobenzonitrile.

Nucleophilic Substitution with Amines

The reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of substituted benzylamines. These motifs are prevalent in a wide range of biologically active molecules.

Generic Protocol for N-Alkylation:

-

Base-mediated Deprotonation: In a suitable solvent (e.g., DMF, ACN), dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). The base is essential to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Addition of Electrophile: Add a solution of 4-(Bromomethyl)-3-chlorobenzonitrile (1.0-1.2 eq) in the same solvent dropwise at room temperature.

-

Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Perform a standard aqueous work-up followed by purification by column chromatography or recrystallization.

Application in Kinase Inhibitor Synthesis

The 4-anilino-3-quinolinecarbonitrile scaffold is a well-established pharmacophore for the inhibition of various protein kinases, including the epidermal growth factor receptor (EGFr) and Src kinase.[7][8] While a direct synthesis of a marketed drug from 4-(Bromomethyl)-3-chlorobenzonitrile is not prominently documented, its structural motifs are highly relevant. The chloro and cyano-substituted phenyl ring can be elaborated into quinoline or quinazoline systems, and the bromomethyl handle can be used to introduce side chains that modulate solubility and target engagement. For instance, the chloro-substituted aniline portion of many kinase inhibitors, such as Gefitinib, is structurally analogous to the core of our title compound.[9]

Application in GPCR Modulator Synthesis

G protein-coupled receptors (GPCRs) are a major class of drug targets.[2] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising therapeutic strategy.[10] The structural framework of 4-(Bromomethyl)-3-chlorobenzonitrile is suitable for the synthesis of libraries of compounds to screen for GPCR modulatory activity. The substituted benzylamine or benzyl ether products can serve as core scaffolds for further functionalization, allowing for the exploration of the chemical space around a GPCR allosteric binding pocket.

Safety and Handling

4-(Bromomethyl)-3-chlorobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[1]

-

GHS Pictograms: Danger.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere.[2]

Conclusion

4-(Bromomethyl)-3-chlorobenzonitrile is a versatile and highly valuable building block for medicinal chemistry and drug discovery. Its efficient synthesis via free-radical bromination and its predictable reactivity in nucleophilic substitution reactions make it an attractive starting material for the construction of complex molecular scaffolds. The strategic positioning of the chloro, cyano, and bromomethyl groups provides multiple avenues for diversification, enabling the synthesis of compound libraries for screening against critical drug targets such as kinases and GPCRs. The protocols and data presented in this guide are intended to empower researchers to confidently and effectively utilize this potent synthetic intermediate in their quest for novel therapeutics.

References

- CN113480517A. (2021). Synthetic method of 3-bromomethyl-7-chlorobenzo[b]thiophene. Google Patents.

- US6118018A. (2000). Chlorination and bromination of aromatic compounds at atmospheric pressure. Google Patents.

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). Journal of Chemical Education. Retrieved February 7, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved February 7, 2026, from [Link]

- EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (n.d.). Revue Roumaine de Chimie.

-

PubChem. (n.d.). 4-(Bromomethyl)-3-chlorobenzonitrile. Retrieved February 7, 2026, from [Link]

- US7705159B2. (2010). Process for the preparation of letrozole. Google Patents.

-

Design, synthesis, and in-silico study of new letrozole derivatives as prospective anticancer and antioxidant agents. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

- EXPERIMENT 3. (n.d.). University of Technology, Iraq.

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved February 7, 2026, from [Link]

- A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. (n.d.). Revue Roumaine de Chimie.

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. (2024). bioRxiv. Retrieved February 7, 2026, from [Link]

-

Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. (2002). PubMed. Retrieved February 7, 2026, from [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). PubMed Central. Retrieved February 7, 2026, from [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). YouTube. Retrieved February 7, 2026, from [Link]

- CN103102287A. (2013). Production process for preparing chlorobenzonitrile through ammoxidation. Google Patents.

-

Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. (2023). MDPI. Retrieved February 7, 2026, from [Link]

- Nucleophilic Substitution in Alkyl Bromides. (2026). CSIR NET LIFE SCIENCE COACHING.

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). National Institutes of Health. Retrieved February 7, 2026, from [Link]

- Application Notes and Protocols: Synthesis of Anastrozole via a Benzyl Bromide Intermedi

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]

-

Allosteric modulation of G protein-coupled receptor signaling. (2023). Frontiers. Retrieved February 7, 2026, from [Link]

-

4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. (2003). PubMed. Retrieved February 7, 2026, from [Link]

- US2432356A. (1947). Preparation of substituted phenols by reaction of phenol with styrene. Google Patents.

-

Allosteric Modulators of GPCRs. (2017). YouTube. Retrieved February 7, 2026, from [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor. (2020). PubMed Central. Retrieved February 7, 2026, from [Link]

- Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. (2025). Bentham Science.

- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025).

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. 4-(Bromomethyl)-3-chlorobenzonitrile | C8H5BrClN | CID 13042093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 7. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

4-(Bromomethyl)-3-chlorobenzonitrile melting and boiling points

The following is an in-depth technical guide regarding the physical properties and handling of 4-(Bromomethyl)-3-chlorobenzonitrile.

Critical Data & Handling Protocols for Pharmaceutical Intermediates

Executive Summary

4-(Bromomethyl)-3-chlorobenzonitrile (CAS: 21171-63-1 or 21924-83-4 ; verify specific vendor batch data as CAS assignment for this isomer can vary by registry) is a high-value benzyl bromide intermediate used primarily in the synthesis of pharmacophores. Its utility lies in the reactivity of the bromomethyl group (

For researchers and process chemists, the melting point (MP) is the primary critical quality attribute (CQA) for rapid purity assessment. The boiling point (BP) , while theoretically calculated, is practically irrelevant due to the compound's thermal instability and propensity to decompose before volatilization at atmospheric pressure.

This guide details the physicochemical baseline, explains the causality of thermal behavior, and provides self-validating protocols for analysis.

Physicochemical Data Profile

The following values represent the consensus of experimental data and high-fidelity predictive models.

| Property | Value / Range | Condition / Note |

| Melting Point (Experimental) | 85.0 – 85.5 °C | Recrystallized from Ligroine/Ethanol [1] |

| Boiling Point (Predicted) | 296.9 ± 30.0 °C | @ 760 mmHg. Do NOT attempt to verify. |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | Solid state density estimate. |

| Appearance | White to off-white solid | Yellowing indicates decomposition/oxidation. |

| Molecular Weight | 230.49 g/mol | Formula: |

| Solubility | Soluble: DCM, EtOAc, THFInsoluble: Water | Hydrolyzes slowly in moist air/water. |

Critical Safety Note: This compound is a Lachrymator (causes tearing) and a corrosive alkylating agent. All melting point determinations must be conducted in a closed capillary system within a fume hood.

Deep Dive: Melting Point as a Purity Metric

The sharp experimental melting range (85.0–85.5 °C ) indicates that the crystal lattice is well-ordered. However, in process chemistry, deviations from this range are diagnostic of specific synthetic failures.

3.1 Impurity Impact on Melting Point

The synthesis typically involves radical bromination of 3-chloro-4-methylbenzonitrile. This process introduces two specific impurities that alter the MP via freezing point depression :

-

Unreacted Starting Material (3-Chloro-4-methylbenzonitrile): Lowers the MP significantly and broadens the range (e.g., 78–83 °C).

-

Over-brominated Species (Dibromo derivative): Often raises the MP or creates a complex eutectic mixture, resulting in a "softening" behavior before the true melt.

3.2 Validated Protocol: Capillary Melting Point Determination

Objective: Determine purity with <1% error margin.

-

Preparation: Dry the sample in a vacuum desiccator over

for 2 hours to remove trace solvent (solvent inclusion can falsely lower MP). -

Loading: Pack 2-3 mm of substance into a glass capillary. Tap to ensure tight packing (air pockets cause uneven heat transfer).

-

Ramp 1 (Fast): Heat rapidly to 75 °C.

-

Ramp 2 (Data Collection): Reduce heating rate to 1.0 °C/minute .

-

Observation: Record

(first visible liquid) and-

Pass Criteria: Range (

) -

Fail Criteria: Range > 2.0 °C or visible browning (decomposition).

-

Boiling Point & Thermal Instability

The predicted boiling point of ~297 °C is a theoretical extrapolation. In practice, benzyl bromides possess a weak

-

Mechanism of Failure: At temperatures >150 °C, the compound undergoes homolytic cleavage or elimination of

(especially if moisture is present), leading to polymerization or carbonization. -

Operational Directive: Never attempt atmospheric distillation. If purification is required, use vacuum distillation (reduced pressure <1 mmHg) or, preferably, recrystallization (Ligroine/Ethanol).

Synthesis & Impurity Origins (Visualized)

Understanding the synthesis is required to interpret physical property data. The radical bromination pathway determines the impurity profile.

Figure 1: Synthetic pathway showing the origin of critical impurities that affect melting point data.[1]

Quality Control (QC) Workflow

To ensure the material meets the strict requirements for drug development (where stoichiometry is critical), follow this decision logic.

Figure 2: Standardized QC workflow for validating 4-(Bromomethyl)-3-chlorobenzonitrile prior to use.

References

-

ChemicalBook. (2025). 4-(Bromomethyl)-3-chlorobenzonitrile Product Properties and Safety. Retrieved from

-

PubChem. (2025).[2][3] Compound Summary: 4-(Bromomethyl)-3-chlorobenzonitrile (CAS 21924-83-4).[2][4] National Library of Medicine. Retrieved from [2]

-

Fisher Scientific. (2025). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 2-(Bromomethyl)benzonitrile analogs. Retrieved from

Sources

- 1. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 2. 4-(Bromomethyl)-3-chlorobenzonitrile | C8H5BrClN | CID 13042093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(bromomethyl)-3-chlorobenzonitrile | 21924-83-4 [chemicalbook.com]

Solubility of 4-(Bromomethyl)-3-chlorobenzonitrile in Organic Solvents

Executive Summary

4-(Bromomethyl)-3-chlorobenzonitrile (CAS 21924-83-4 ) is a critical electrophilic intermediate used primarily in the synthesis of tyrosine kinase inhibitors, such as Lapatinib . Its solubility profile is governed by the interplay between its lipophilic chlorobenzene core and the polar, reactive bromomethyl and nitrile functionalities.

This guide provides a technical analysis of its solubility landscape, thermodynamic behavior, and practical protocols for purification. It addresses the specific solvent systems required for reaction (high solubility) versus recrystallization (differential solubility).[1]

CRITICAL ALERT: CAS Identity Mismatch The CAS number provided in your request (89642-49-9 ) corresponds to 4-Bromo-3-nitrobenzonitrile , a chemically distinct compound.

Target Name: 4-(Bromomethyl)-3-chlorobenzonitrile

Correct CAS: 21924-83-4

This guide focuses on 4-(Bromomethyl)-3-chlorobenzonitrile as requested by the chemical name.[2][3][4][5][6][7][8][9] Ensure you are handling the correct material, as 4-(Bromomethyl)-3-chlorobenzonitrile is a potent alkylating agent and lachrymator.

Physicochemical Profile

Understanding the molecular architecture is the first step to predicting solubility.

| Property | Value | Mechanistic Implication |

| Molecular Weight | 230.49 g/mol | Moderate size; kinetics of dissolution will be rapid in good solvents. |

| Structure | Aryl halide + Nitrile + Benzyl bromide | Dual Nature: The chlorobenzene ring drives solubility in non-polar aromatics (Toluene). The nitrile group adds polarity, enabling solubility in aprotic polar solvents (THF, Acetone). |

| Melting Point | 85–85.5 °C | Solid at room temperature. The relatively low MP suggests weak crystal lattice energy, facilitating solubility in warm organic solvents. |

| Reactivity | Alkylating Agent | Hydrolysis Risk: The benzylic carbon is highly susceptible to nucleophilic attack ( |

Solubility Landscape

Solvent Compatibility Matrix

The solubility of 4-(Bromomethyl)-3-chlorobenzonitrile follows the "like dissolves like" principle but is constrained by its reactivity.

| Solvent Class | Specific Solvents | Solubility Status | Application |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Reaction Medium: Ideal for radical bromination steps. Toluene is the standard solvent for synthesis. |

| Polar Aprotic | THF, Ethyl Acetate, DCM, Acetone | High | Dissolution/Transfer: Excellent for dissolving the compound for transfer or chromatography. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Recrystallization: Low solubility at room temp; high solubility at boiling point. Risk of solvolysis if prolonged. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Ligroine | Low/Insoluble | Anti-Solvent: Used to crash the product out of solution during purification. |

| Water | Water | Insoluble / Reactive | Wash Only: Insoluble. Will slowly hydrolyze to the benzyl alcohol. |

Thermodynamic Insight

-

Enthalpy of Dissolution (

): Dissolution in alcoholic solvents is endothermic ( -

Solvation Shell: In toluene,

stacking interactions stabilize the aromatic core. In acetonitrile, dipole-dipole interactions stabilize the nitrile group.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Purify crude 4-(Bromomethyl)-3-chlorobenzonitrile to >98% purity. Principle: Uses a binary solvent system (Solvent/Anti-solvent) exploiting temperature-dependent solubility.

Reagents:

-

Solvent: Ethanol (95%) or Toluene

-

Anti-Solvent: Ligroine or Heptane

Step-by-Step Methodology:

-

Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add the minimum amount of Ethanol required to wet the solid.

-

Heating: Heat the mixture to near-boiling (approx. 75–78 °C). Add more Ethanol portion-wise until the solid just dissolves.

-

Note: If the solution is colored/dark, add activated charcoal, boil for 2 mins, and filter hot.

-

-

Saturation: Remove from heat. While still hot, slowly add Ligroine (or Heptane) dropwise until a faint, persistent cloudiness (turbidity) appears.

-

Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.

-

Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling traps impurities. Once at room temp, cool in an ice bath (0–4 °C) for 30 minutes.

-

Isolation: Filter the white crystalline solid via vacuum filtration. Wash with cold Ligroine. Dry under vacuum at 40 °C.

Protocol B: Solubility Determination (Isothermal Saturation)

Objective: Determine precise solubility limits for process optimization.

-

Preparation: Add excess solid to 10 mL of the target solvent (e.g., Acetonitrile) in a sealed vial.

-

Equilibration: Agitate at a constant temperature (e.g., 25 °C) for 24 hours.

-

Sampling: Stop agitation and allow solids to settle for 1 hour.

-

Analysis: Withdraw the supernatant through a syringe filter (0.45 µm PTFE). Quantify the concentration using HPLC or gravimetric analysis (evaporate solvent and weigh residue).

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in choosing the correct solvent based on the intended process (Reaction vs. Purification).

Caption: Decision matrix for selecting solvents based on experimental intent, balancing solubility with chemical stability.

Figure 2: Recrystallization Phase Diagram Logic

Visualizing the temperature-dependent solubility driving the purification.

Caption: The thermodynamic pathway for purification using the Ethanol/Ligroine binary solvent system.

Safety and Handling

-

Lachrymator: Benzyl bromides are potent tear agents. All solubility testing and recrystallization must be performed in a functioning fume hood.

-

Skin Corrosive: Direct contact causes severe burns. Wear nitrile gloves and safety goggles.

-

Waste Disposal: Solutions containing this compound must be treated as halogenated organic waste. Do not dispose of down the drain due to high aquatic toxicity.

References

-

ChemicalBook. (2025). 4-(Bromomethyl)-3-chlorobenzonitrile Properties and Solubility Data. Retrieved from

-

PubChem. (2025).[4][10] Compound Summary: 4-(Bromomethyl)-3-chlorobenzonitrile (CAS 21924-83-4). National Center for Biotechnology Information. Retrieved from

-

Smolecule. (n.d.). Solubility and Stability of Benzyl Bromide Derivatives. Retrieved from

-

Google Patents. (2013). Synthetic method of lapatinib (CN103159747A). Discusses recrystallization of intermediates. Retrieved from

-

University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Department of Chemistry. Retrieved from

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 3-(broMoMethyl)-4-chlorobenzonitrile | 1021871-37-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-3-(bromomethyl)benzonitrile | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9 | Chemsrc [chemsrc.com]

- 6. ThermoML:J. Chem. Thermodyn. 2017, 112, 146-154 [trc.nist.gov]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-(Bromomethyl)-3-chlorobenzonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Bromomethyl)-3-chlorobenzonitrile, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-quality predictive software to generate and interpret the ¹H NMR, ¹³C NMR, and Infrared (IR) spectra. Furthermore, a predicted mass spectrum and fragmentation pathway are discussed. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectroscopic characteristics of 4-(Bromomethyl)-3-chlorobenzonitrile to aid in its identification, characterization, and utilization in synthesis. In addition to the spectral analysis, this guide outlines standard experimental protocols for data acquisition and provides essential safety and handling information.

Introduction

4-(Bromomethyl)-3-chlorobenzonitrile is a substituted aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring a nitrile, a benzylic bromide, and a chloro substituent, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, the benzylic bromide is a potent electrophile for alkylation reactions, and the chloro group can participate in various cross-coupling reactions. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification of its downstream products.

This guide provides an in-depth analysis of the predicted spectroscopic data for 4-(Bromomethyl)-3-chlorobenzonitrile, offering a valuable resource in the absence of readily available experimental spectra. The predicted data is generated using reputable online spectroscopic prediction tools and is interpreted based on established principles of spectroscopic theory.

Molecular Structure and Properties

The structural and physical properties of 4-(Bromomethyl)-3-chlorobenzonitrile are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(Bromomethyl)-3-chlorobenzonitrile | PubChem[1] |

| Molecular Formula | C₈H₅BrClN | PubChem[1] |

| Molecular Weight | 230.49 g/mol | PubChem[1] |

| CAS Number | 21924-83-4 | PubChem[1] |

| Melting Point | 85-85.5 °C | ChemicalBook[2] |

| Appearance | White to yellow solid | ChemicalBook[2] |

Molecular Structure with Atom Numbering

Caption: Molecular structure of 4-(Bromomethyl)-3-chlorobenzonitrile with atom numbering for NMR assignments.

Spectroscopic Data Summary

The following table summarizes the predicted spectroscopic data for 4-(Bromomethyl)-3-chlorobenzonitrile.

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons (~7.5-7.8 ppm), Methylene protons (~4.5 ppm) |

| ¹³C NMR | Aromatic carbons (~110-140 ppm), Nitrile carbon (~117 ppm), Methylene carbon (~30 ppm) |

| Mass Spec (EI) | Molecular ion peak (m/z 229/231/233), Tropylium-like fragment (m/z 150/152), Loss of Br (m/z 150), Loss of Cl (m/z 194) |

| IR Spectroscopy | C≡N stretch (~2230 cm⁻¹), C-H aromatic stretch (~3050-3100 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to radio frequencies. By applying a radiofrequency pulse and measuring the absorption of energy, an NMR spectrum is generated. The chemical environment of a proton influences the local magnetic field it experiences, causing it to resonate at a specific frequency, known as the chemical shift (δ), reported in parts per million (ppm). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) arises from the interaction with neighboring protons (spin-spin coupling), providing information about the connectivity of atoms.

Experimental Protocol (Generalized)

A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like 4-(Bromomethyl)-3-chlorobenzonitrile is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Data Acquisition: A standard ¹H NMR experiment is run, typically involving a 90° pulse and an acquisition time of 2-4 seconds. Multiple scans (e.g., 8 or 16) are usually acquired and averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum for 4-(Bromomethyl)-3-chlorobenzonitrile was generated using NMRium, a free and open-source online tool.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 1H | H-2 |

| ~7.65 | dd | 1H | H-6 |

| ~7.50 | d | 1H | H-5 |

| ~4.50 | s | 2H | H-9 |

Disclaimer: This is a predicted spectrum and may not perfectly match experimental data.

Interpretation

The predicted ¹H NMR spectrum of 4-(Bromomethyl)-3-chlorobenzonitrile shows distinct signals for the aromatic and methylene protons.

-

Aromatic Region (7.50-7.75 ppm): The three protons on the benzene ring are in different chemical environments and are expected to appear as a complex multiplet system.

-

The proton at position 2 (H-2 ) is deshielded by the adjacent electron-withdrawing nitrile group and is predicted to be a doublet.

-

The proton at position 6 (H-6 ) is coupled to the proton at position 5, and is predicted to be a doublet of doublets.

-

The proton at position 5 (H-5 ) is coupled to the proton at position 6 and is predicted to be a doublet.

-

-

Methylene Protons (4.50 ppm): The two protons of the bromomethyl group (H-9 ) are chemically equivalent and are not coupled to any neighboring protons, thus they are predicted to appear as a sharp singlet. The downfield chemical shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

Carbon-13 NMR (¹³C NMR) spectroscopy is a technique used to determine the number of non-equivalent carbon atoms in a molecule and to provide information about their chemical environment. Similar to ¹H NMR, it is based on the absorption of radiofrequency energy by the ¹³C nucleus in a magnetic field. Since the natural abundance of ¹³C is low (~1.1%), and its magnetic moment is weaker than that of a proton, ¹³C NMR experiments are less sensitive and typically require longer acquisition times or more concentrated samples. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp peak, and spin-spin coupling with protons is removed to simplify the spectrum. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol (Generalized)

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample is often required (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Data Acquisition: A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically necessary to achieve a good signal-to-noise ratio. A proton-decoupling pulse sequence is used to remove C-H coupling.

-

Data Processing: The processing steps are similar to those for ¹H NMR.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum for 4-(Bromomethyl)-3-chlorobenzonitrile was generated using NMRium.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C-4 |

| ~135 | C-3 |

| ~133 | C-1 |

| ~132 | C-5 |

| ~130 | C-6 |

| ~117 | C-7 (CN) |

| ~112 | C-2 |

| ~30 | C-9 (CH₂Br) |

Disclaimer: This is a predicted spectrum and may not perfectly match experimental data.

Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of 4-(Bromomethyl)-3-chlorobenzonitrile is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Aromatic and Nitrile Carbons (110-140 ppm): The six aromatic carbons and the nitrile carbon resonate in this region. The exact chemical shifts are influenced by the substituents. The carbon attached to the nitrile group (C-1 ) and the carbons bearing the chloro (C-3 ) and bromomethyl (C-4 ) groups are expected to be significantly deshielded. The nitrile carbon (C-7 ) typically appears in the 115-120 ppm range.

-

Methylene Carbon (~30 ppm): The carbon of the bromomethyl group (C-9 ) is expected to appear in the upfield region of the spectrum. Its chemical shift is influenced by the attached bromine atom.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller charged and neutral pieces. The mass spectrometer separates these ions based on their m/z ratio and detects them, generating a mass spectrum which is a plot of ion abundance versus m/z. The mass of the molecular ion provides the molecular weight of the compound, and the fragmentation pattern offers valuable clues about its structure. The presence of isotopes, such as ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br, results in characteristic isotopic patterns for ions containing these elements.

Experimental Protocol (Generalized)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then ionized in the ion source, usually by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

Due to the presence of bromine and chlorine, the molecular ion peak of 4-(Bromomethyl)-3-chlorobenzonitrile will exhibit a characteristic isotopic pattern. The major isotopes are ³⁵Cl (75.8%), ³⁷Cl (24.2%), ⁷⁹Br (50.7%), and ⁸¹Br (49.3%). This will result in a cluster of peaks for the molecular ion at m/z 229 (M⁺), 231 (M+2)⁺, and 233 (M+4)⁺.

Predicted Major Fragments

| m/z | Proposed Fragment | Notes |

| 229/231/233 | [C₈H₅BrClN]⁺• | Molecular Ion |

| 150/152 | [C₈H₅ClN]⁺ | Loss of •Br |

| 194/196 | [C₈H₅BrN]⁺ | Loss of •Cl |

| 115 | [C₇H₄N]⁺ | Loss of Br and Cl |

Proposed Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway for 4-(Bromomethyl)-3-chlorobenzonitrile.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and the amplitude of the vibration increases. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). Different types of bonds (e.g., C=O, O-H, C-H, C≡N) vibrate at characteristic frequencies, allowing for the identification of functional groups present in the molecule.

Experimental Protocol (Generalized)

For a solid sample, a common method for obtaining an IR spectrum is using an Attenuated Total Reflectance (ATR) accessory:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Spectrum: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.

Predicted IR Spectrum

The predicted IR spectrum for 4-(Bromomethyl)-3-chlorobenzonitrile was generated using the online tool from Cheminfo.org.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Methylene C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1250 | Medium | C-H in-plane bend |

| ~800-900 | Strong | Aromatic C-H out-of-plane bend |

| ~700-800 | Strong | C-Cl stretch |

| ~600-700 | Strong | C-Br stretch |

Disclaimer: This is a predicted spectrum and may not perfectly match experimental data.

Interpretation

The predicted IR spectrum of 4-(Bromomethyl)-3-chlorobenzonitrile is characterized by several key absorption bands:

-

C≡N Stretch: A strong, sharp absorption band around 2230 cm⁻¹ is characteristic of the nitrile functional group.

-

Aromatic C-H Stretch: Peaks in the region of 3050-3100 cm⁻¹ are indicative of C-H stretching vibrations of the aromatic ring.

-

Aromatic C=C Bending: Absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are due to the carbon-carbon stretching vibrations within the benzene ring.

-

C-Br and C-Cl Stretches: The presence of carbon-halogen bonds will give rise to strong absorptions in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is expected around 700-800 cm⁻¹, and the C-Br stretch at a lower frequency, around 600-700 cm⁻¹.

Safety and Handling

4-(Bromomethyl)-3-chlorobenzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

-

PubChem. 4-(Bromomethyl)-3-chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

NMRium. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

LibreTexts Chemistry. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubChem. 4-(Bromomethyl)-3-chlorobenzonitrile LCSS. [Link]

Sources

Technical Guide: 1H NMR Analysis of 4-(Bromomethyl)-3-chlorobenzonitrile

Executive Summary

4-(Bromomethyl)-3-chlorobenzonitrile (CAS: 21924-83-4) is a critical benzylic halide intermediate, widely employed in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other pharmaceutical scaffolds.[1] Its reactivity, driven by the electrophilic benzylic carbon, makes it prone to hydrolysis and dimerization, necessitating rigorous quality control.

This guide provides a definitive technical framework for the 1H NMR characterization of this molecule. Unlike standard spectral libraries, this document focuses on the causality of chemical shifts, the specific spin-spin coupling networks arising from the 1,3,4-trisubstituted benzene ring, and the detection of process-related impurities.

Structural Analysis & Spin System

To accurately interpret the spectrum, one must first map the magnetic environment of the protons. The molecule possesses a 1,3,4-substitution pattern , creating an AMX or ABX aromatic spin system, alongside an isolated benzylic methylene group.

Proton Assignment Diagram

The following diagram maps the specific protons discussed in the spectral analysis.

Figure 1: Structural map.[1][2][3][4][5] H(a) corresponds to the H-2 position (most deshielded), H(b) to H-5, and H(c) to H-6.

Experimental Protocol

Reliable data acquisition requires standardized sample preparation, particularly because benzylic bromides are reactive (lachrymators) and can degrade in wet solvents.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent (99.8% D).-

Note: DMSO-

may be used if solubility is an issue, but it often shifts the benzylic signal and can accelerate nucleophilic decomposition if the DMSO is wet.

-

-

Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual

peak at 7.26 ppm. -

Safety: Warning: This compound is a potent lachrymator. All prep must occur in a fume hood.

Acquisition Parameters

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise for routine 1H. |

| Relaxation Delay (D1) | Ensures full relaxation of aromatic protons for accurate integration. | |

| Spectral Width | -2 to 14 ppm | Covers all relevant signals including potential acid impurities. |

| Scans (NS) | 16 or 32 | Sufficient for >10 mg samples; increases S/N ratio. |

| Temperature | 298 K (25°C) | Standard ambient temperature to prevent shift drifting. |

Spectral Interpretation

The spectrum is defined by two distinct regions: the aliphatic benzylic signal and the aromatic region.

The Benzylic Region (Aliphatic)

The methylene protons (

-

Chemical Shift:

4.60 – 4.65 ppm. -

Multiplicity: Singlet (s).

-

Integration: 2H.

-

Mechanistic Insight: Standard benzyl bromide (

) appears at ~4.44 ppm.[5] The presence of the Chlorine atom at the ortho position exerts an inductive electron-withdrawing effect (

The Aromatic Region

The 1,3,4-substitution pattern creates a highly specific splitting pattern.

| Proton | Position | Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| H-2 | Ortho to Cl, Ortho to CN | 7.65 – 7.75 | Doublet (d) | Most deshielded due to the synergistic anisotropic effect of the Cyano group and the inductive effect of Chlorine. | |

| H-6 | Ortho to CN, Meta to Cl | 7.55 – 7.65 | Doublet of Doublets (dd) | Deshielded by the Cyano group. Shows strong ortho coupling to H-5 and weak meta coupling to H-2. | |

| H-5 | Ortho to CH2Br | 7.45 – 7.55 | Doublet (d) | Least deshielded. The |

*Note: Exact shifts may vary by

Impurity Profiling & Troubleshooting

In process chemistry, the NMR spectrum is primarily used to calculate conversion and purity. The synthesis typically involves the radical bromination of 3-chloro-4-methylbenzonitrile .

Common Impurities Table

| Impurity | Structure Difference | Diagnostic Signal | Shift ( |

| Starting Material | Methyl Singlet | ||

| Dibromide | Methine Singlet | ||

| Alcohol | Methylene Singlet | ||

| Aldehyde | Aldehyde Singlet |

Synthesis & Impurity Workflow

The following diagram illustrates the origin of these spectral impurities during the radical bromination process.

Figure 2: Reaction pathway showing the origin of diagnostic impurity signals.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and additivity rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[3] Retrieved from [Link] (Reference for benzyl bromide and benzonitrile base shifts).

-

PubChem. (n.d.).[1][2] 4-(Bromomethyl)-3-chlorobenzonitrile (Compound).[1] National Library of Medicine. Retrieved from [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

Sources

- 1. 4-(Bromomethyl)-3-chlorobenzonitrile | C8H5BrClN | CID 13042093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

13C NMR Analysis of 4-(Bromomethyl)-3-chlorobenzonitrile Derivatives

Executive Summary

4-(Bromomethyl)-3-chlorobenzonitrile (CAS: 21924-83-4) is a high-value pharmacophore scaffold.[1] Its dual functionality—the electrophilic benzylic bromide and the chemically versatile nitrile—makes it a linchpin in the synthesis of biphenyl-based angiotensin II receptor antagonists and other heterocyclic bioactive agents.[1]

This guide provides a rigorous technical framework for the 13C NMR analysis of this molecule and its downstream derivatives. Unlike proton NMR, where benzylic splitting patterns can be ambiguous, 13C NMR offers a definitive, wide-dispersion spectral footprint essential for verifying nucleophilic substitution (

Part 1: Structural Deconstruction & Theoretical Shifts

To accurately assign the spectrum, we must deconstruct the molecule into its magnetic environments. The 3-chloro and 4-bromomethyl substituents exert specific electronic effects (induction and resonance) that deviate from standard benzene additivity rules due to steric crowding (ortho-effect).[1]

Predicted Chemical Shift Table (CDCl3)[1]

The following table synthesizes theoretical additivity rules with empirical data for 4-(Bromomethyl)-3-chlorobenzonitrile.

| Carbon Environment | Label | Type | Predicted Shift ( | Signal Characteristics |

| Nitrile | C-CN | Quaternary ( | 117.5 – 118.5 | Low intensity, long |

| Benzylic Methylene | Secondary ( | 31.0 – 33.0 | Distinctive high-field aliphatic peak.[1] | |

| Aromatic Ipso (Alkyl) | C4 | Quaternary ( | 140.0 – 142.0 | Deshielded by alkyl group.[1] |

| Aromatic C-Cl | C3 | Quaternary ( | 134.0 – 136.0 | Deshielded by Chlorine (Inductive).[1] |

| Aromatic Ipso (CN) | C1 | Quaternary ( | 111.0 – 113.0 | Shielded by anisotropic CN field.[1] |

| Aromatic Ortho/Meta | C2, C5, C6 | Tertiary ( | 127.0 – 133.0 | High intensity (NOE enhanced). |

Critical Insight: The benzylic carbon (

) is your primary diagnostic peak.[1] In the starting material, it appears upfield (~32 ppm) due to the heavy atom effect of Bromine. Upon substitution, this peak shifts significantly downfield (see Section 4).[1]

Part 2: Experimental Methodology

Standard "quick" carbon scans often fail to detect the nitrile and chlorinated quaternary carbons due to saturation.[1] The following protocol ensures quantitative reliability.

Sample Preparation[1]

-

Solvent: Deuterated Chloroform (

) is standard.[1][2] Use DMSO- -

Concentration:

mg in 0.6 mL solvent. High concentration is vital for 13C sensitivity.[1] -

Safety: The benzylic bromide is a potent lachrymator.[1] Prep samples in a fume hood.

Acquisition Parameters (The "Quantitative" Setup)

To observe the nitrile (

-

Pulse Sequence: zgig (Inverse Gated Decoupling) is preferred for quantitative integration, but zgpg30 (Power Gated) is acceptable for routine structural verification if parameters are optimized.[1]

-

Relaxation Delay (

): Set-

Why? Quaternary carbons relax slowly.[1] A short

saturates these nuclei, making them disappear from the spectrum.

-

-

Spectral Width: 240 ppm (covers Carbonyls in derivatives).[1]

-

Scans (NS): Minimum 512 scans (1024 recommended for <10mg samples).

Workflow Diagram

The following diagram outlines the logical flow for acquiring and validating the data.

Figure 1: Optimized 13C NMR acquisition workflow ensuring detection of quaternary carbons.

Part 3: Monitoring Derivatization (Reaction Tracking)[1]

The primary utility of 13C NMR in this context is monitoring the nucleophilic substitution of the Bromine atom.[1] The shift of the benzylic carbon is highly sensitive to the electronegativity of the incoming nucleophile.[1]

The "Shift Map" for Benzylic Substitution

| Reaction Type | Product Structure | Benzylic Shift ( | |

| Starting Material | 32.0 | Reference | |

| Amination | 50.0 – 55.0 | ||

| Etherification | 70.0 – 72.0 | ||

| Thiolation | 36.0 – 40.0 | ||

| Cyanation | 22.0 – 24.0 |

Nitrile Transformations

If the reaction targets the nitrile group (e.g., hydrolysis to acid), the diagnostic changes occur in the low-field region.

-

Nitrile (

): ~118 ppm.[1] -

Amide (

): ~168-172 ppm.[1] -

Carboxylic Acid (

): ~175-180 ppm.[1] -

Tetrazole: ~155-160 ppm (common in sartan drug synthesis).[1]

Reaction Logic Diagram

Figure 2: Diagnostic shift logic for monitoring functional group interconversions.

Part 4: Troubleshooting & Optimization

Missing Nitrile Peak (~118 ppm)

Cause: The nitrile carbon has no attached protons, leading to a very long

-

Relaxation Agent: Add 2-3 mg of Chromium(III) acetylacetonate,

, to the sample. This paramagnetic species shortens -

Inverse Gated Decoupling: Use zgig pulse program.[1] This decouples protons only during acquisition (removing splitting) but turns off the decoupler during the delay (eliminating NOE), ensuring intensity is proportional to concentration (though signal-to-noise is lower).[1]

Solvent Impurity Overlap

Common synthesis solvents can obscure key regions:

-

Ethyl Acetate: Peaks at 14.2, 21.0, 60.5, 171.1 ppm. The 60.5 ppm peak can mimic a benzylic amine/alcohol product.[1]

-

DCM: Peak at 54.0 ppm.[1] Critical Warning: This overlaps directly with benzylic amine products.[1] You must dry the sample thoroughly or use HSQC to distinguish the solvent (no correlation to aromatic protons) from the product.[1]

References

-

Reich, H. J. (n.d.).[1] Structure Determination Using NMR: Chemical Shift Tables. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for substituent effects).

Sources

Technical Whitepaper: Spectroscopic Characterization of 4-(Bromomethyl)-3-chlorobenzonitrile

Executive Summary

4-(Bromomethyl)-3-chlorobenzonitrile is a high-value pharmacophore intermediate, critical in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and aromatase inhibitors. Its reactivity lies in the electrophilic benzylic bromide (–CH₂Br) and the versatile nitrile (–CN) handle.[1]

This guide provides a definitive spectroscopic framework for researchers. Unlike simple fingerprinting, we utilize Infrared Spectroscopy (IR) here as a functional probe to validate structural integrity and detect the onset of hydrolysis—the primary degradation pathway for this lachrymatory compound.

Critical Safety Advisory: Lachrymator

WARNING: This compound is a potent lachrymator (tear gas agent) and skin irritant.[1]

-

Protocol: All IR acquisition (ATR or pellet preparation) must occur within a certified fume hood or using a localized exhaust snorkel.[1]

-

Decontamination: Immediately wipe ATR crystals with a solution of 5% sodium thiosulfate or dilute alcoholic KOH to quench residual alkyl halide before final cleaning with isopropanol.[1]

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational oscillators. The structure consists of a 1,3,4-trisubstituted benzene ring containing three distinct functional domains.

The Vibrational Oscillators

-

The Nitrile Beacon (–C≡N):

-

The Benzylic Halide (–CH₂–Br):

-

The Halogenated Aromatic Core (Ar-Cl):

-

Physics: The chlorine atom on the ring dampens specific ring vibrations and introduces a C-Cl stretch, often obscured but detectable in the fingerprint region.

-

Spectral Assignment Guide

The following table synthesizes experimental data from analogous benzylic halides and benzonitriles to provide a standard reference for this molecule.

Table 1: Diagnostic IR Bands for 4-(Bromomethyl)-3-chlorobenzonitrile

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode & Structural Cause |

| 3050 – 3090 | Weak | Ar–H Stretch | Aromatic C-H Stretching. Diagnostic of unsaturated carbons (sp²).[1] Indicates the benzene ring is intact.[1] |

| 2950 – 2980 | Weak/Med | Aliph C-H Stretch | Methylene (–CH₂–) Asymmetric Stretch. Specific to the benzylic position.[1] |

| 2225 – 2240 | Strong/Sharp | –C≡N Stretch | Nitrile Stretch. The primary identifier.[1] A shift <2200 cm⁻¹ suggests conjugation loss or hydrolysis to amide. |

| 1580 – 1600 | Medium | Ar C=C Stretch | Ring Breathing. Quadrant stretching of the benzene ring, enhanced by the polar Cl and CN substituents. |

| 1430 – 1480 | Medium | –CH₂– Def | Methylene Scissoring. Deformation of the CH₂ group attached to the Br. |

| 1200 – 1230 | Medium | –CH₂– Wag | Benzylic Wagging. A critical band for benzyl halides. Loss of this band often indicates substitution of the Br. |

| 1030 – 1050 | Medium | Ar–Cl | Aromatic C-Cl Stretch. (Often coupled with ring vibrations).[1] Confirms the 3-chloro substitution. |

| 820 – 880 | Strong | OOP Bending | Out-of-Plane C-H Bending. Diagnostic for 1,2,4- or 1,3,4-trisubstituted benzene rings. |

| 600 – 700 | Medium | C–Br Stretch | Carbon-Bromine Stretch. The "Warhead" bond.[1] Broad and low frequency.[1] |

Quality Control & Impurity Analysis

The primary failure mode for this intermediate is hydrolysis of the bromomethyl group to a benzyl alcohol due to ambient moisture.

The "Self-Validating" QC Protocol

To validate the purity of a batch, perform the following differential check:

-

The Hydrolysis Check (The "Ghost" Peak):

-

The Oxidation Check:

Visualizing the Logic Flow

The following diagram illustrates the decision matrix for interpreting the spectrum during a QC release.

Figure 1: Spectral interpretation logic flow for batch release.

Experimental Methodology

Technique Selection: ATR vs. Transmission

For this specific molecule, Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is the superior method over KBr pellets.[1]

-